5-Amino-3-fluoro-2-pyridineethanol, also known as 2-(5-amino-3-fluoropyridin-2-yl)ethanol, is a fluorinated derivative of pyridine characterized by an amino group at the 5-position and a fluorine atom at the 3-position of the pyridine ring. This compound features an ethanol moiety, which contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and material sciences.
This compound falls under the category of pyridine derivatives, which are known for their diverse biological activities and utility in pharmaceuticals. The presence of both amino and fluorine functional groups enhances its reactivity and potential interactions with biological targets.
The synthesis of 5-amino-3-fluoro-2-pyridineethanol typically involves several steps starting from 2-amino-5-fluoropyridine. The general synthetic route includes:
The molecular formula for 5-amino-3-fluoro-2-pyridineethanol is , with a molecular weight of approximately 156.16 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 2-(5-amino-3-fluoropyridin-2-yl)ethanol |
| InChI | InChI=1S/C7H9FN2O/c8-6-3-5(9)4-10-7(6)1-2-11/h3-4,11H,1-2,9H2 |
| InChI Key | ASAGNAIYFAAFRD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1F)CCO)N |
5-Amino-3-fluoro-2-pyridineethanol can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
Major products formed from these reactions include:
The mechanism of action for 5-amino-3-fluoro-2-pyridineethanol primarily relates to its interactions with biological systems, particularly through its amino and hydroxyl groups which can engage in hydrogen bonding and nucleophilic attacks on electrophilic centers in target molecules.
The compound exhibits standard physical characteristics typical of small organic molecules, including solubility in polar solvents due to its hydroxyl group.
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
| Solubility | Soluble in polar solvents |
5-Amino-3-fluoro-2-pyridineethanol has several scientific applications, particularly:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: